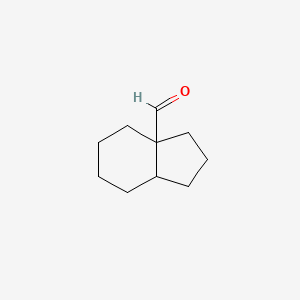
octahydro-1H-indene-3a-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-indene-3a-carbaldehyde: is an organic compound with the molecular formula C_10H_16O It is a derivative of indene, characterized by a fully hydrogenated indene ring system with an aldehyde functional group at the 3a position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-indene-3a-carbaldehyde typically involves the hydrogenation of indene derivatives. One common method is the catalytic hydrogenation of 1H-indene-3-carbaldehyde using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}_8\text{CHO} + 4\text{H}_2 \rightarrow \text{C}9\text{H}{16}\text{CHO} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octahydro-1H-indene-3a-carbaldehyde can undergo oxidation reactions to form carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: The aldehyde group in this compound can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO_4 in acidic or basic medium, CrO_3 in acetic acid.
Reduction: NaBH_4 in methanol or ethanol, LiAlH_4 in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed:
Oxidation: Octahydro-1H-indene-3a-carboxylic acid.
Reduction: Octahydro-1H-indene-3a-methanol.
Substitution: Octahydro-1H-indene-3a-amine or octahydro-1H-indene-3a-thiol.
Scientific Research Applications
Chemistry: Octahydro-1H-indene-3a-carbaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of novel chemical entities.
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays. Its ability to interact with specific enzymes can provide insights into enzyme function and regulation.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. Its structural features allow for the design of molecules that can target specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavors. Its aldehyde group can be modified to create a variety of aromatic compounds with desirable sensory properties.
Mechanism of Action
The mechanism by which octahydro-1H-indene-3a-carbaldehyde exerts its effects depends on its interaction with molecular targets. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The aldehyde group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition.
Comparison with Similar Compounds
1H-Indene-3-carbaldehyde: A non-hydrogenated analog with similar reactivity but different physical properties.
Octahydro-1H-indene-3a-carboxylic acid: An oxidized derivative with a carboxylic acid functional group.
Octahydro-1H-indene-3a-methanol: A reduced derivative with a primary alcohol functional group.
Uniqueness: Octahydro-1H-indene-3a-carbaldehyde is unique due to its fully hydrogenated indene ring system, which imparts different chemical and physical properties compared to its non-hydrogenated analogs. This hydrogenation increases its stability and alters its reactivity, making it suitable for specific applications in research and industry.
Properties
CAS No. |
2919947-55-8 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,7a-octahydroindene-3a-carbaldehyde |
InChI |
InChI=1S/C10H16O/c11-8-10-6-2-1-4-9(10)5-3-7-10/h8-9H,1-7H2 |
InChI Key |
ZQNKAKFAUATUTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCC2C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















